molecular formula C20H21Cl2N3O B2638148 N-(2-chlorophenyl)-3-[4-(4-chlorophenyl)piperazino]-2-butenamide CAS No. 306977-29-7

N-(2-chlorophenyl)-3-[4-(4-chlorophenyl)piperazino]-2-butenamide

Cat. No. B2638148
CAS RN: 306977-29-7
M. Wt: 390.31
InChI Key: ZMITVRXMIUJRNN-CCEZHUSRSA-N
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Description

N-(2-chlorophenyl)-3-[4-(4-chlorophenyl)piperazino]-2-butenamide, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment and other diseases that involve EGFR signaling pathways.

Scientific Research Applications

Synthesis and Biological Activity

One study focused on the synthesis, molecular docking, dynamic simulations, kinetic mechanism, and cytotoxicity evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides as tyrosinase and melanin inhibitors. These compounds were synthesized and evaluated for their inhibitory potential against mushroom tyrosinase, showing significant biological activity. Among them, one compound exhibited the highest inhibitory potential, suggesting its potential application in depigmentation drug development with minimal side effects (Raza et al., 2019).

Structural Analysis and Conformation

Another research article describes the structural analysis of a compound exhibiting a (P) configuration at the N—O bond. The study details the spatial arrangement of its molecular components, including a p-chlorophenyl substituent and a piperazino spacer, highlighting the importance of molecular structure in understanding the properties and potential applications of such compounds (Hartung et al., 2003).

Medicinal Intermediates and Antiplatelet Aggregation Activity

Further research involves the synthesis of medicinal intermediates and the exploration of antiplatelet aggregation activity. One study synthesizes 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine, a key intermediate for developing N,N-substituted piperazines, indicating its relevance in creating compounds with potential medicinal applications (Weiliang, 2008).

properties

IUPAC Name

(E)-N-(2-chlorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O/c1-15(14-20(26)23-19-5-3-2-4-18(19)22)24-10-12-25(13-11-24)17-8-6-16(21)7-9-17/h2-9,14H,10-13H2,1H3,(H,23,26)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMITVRXMIUJRNN-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1Cl)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=CC=C1Cl)/N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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